4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde is a complex organic compound that features a fluorinated pyridine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions One common method includes the initial formation of the fluoropyridine ring, followed by the construction of the indole moietySpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorinated pyridine ring and indole moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-chloropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde
- 4-(6-bromopyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde
- 4-(6-methylpyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde
Uniqueness
The presence of the fluorine atom in 4-(6-fluoropyridin-3-yl)-1-isopropyl-1H-indole-3-carbaldehyde imparts unique electronic properties, such as increased electronegativity and reduced basicity, compared to its chloro, bromo, and methyl analogs. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
4-(6-fluoropyridin-3-yl)-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11(2)20-9-13(10-21)17-14(4-3-5-15(17)20)12-6-7-16(18)19-8-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQUICNKMRIBLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC=C21)C3=CN=C(C=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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